molecular formula C22H17NO4S B2764037 (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone CAS No. 1114850-59-7

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone

Cat. No.: B2764037
CAS No.: 1114850-59-7
M. Wt: 391.44
InChI Key: PKQDIPIBCHVVCF-UHFFFAOYSA-N
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Description

The compound (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone is a member of the benzothiazinone family, characterized by a benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone typically involves the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzenesulfonamide with phenyl isothiocyanate under acidic conditions.

    Oxidation: The resulting benzothiazine is then oxidized to introduce the dioxido groups. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution Reaction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the dioxido groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated benzoyl chlorides, in the presence of bases like triethylamine.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown promise in various assays, indicating potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to modulate specific biological pathways makes them candidates for drug development.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido groups are particularly important for binding to active sites, while the phenyl and methoxyphenyl groups enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone
  • (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone

Uniqueness

Compared to similar compounds, (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This modification can enhance its solubility, stability, and biological activity, making it a more potent and versatile compound for various applications.

This compound , highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-27-18-13-11-16(12-14-18)22(24)21-15-23(17-7-3-2-4-8-17)19-9-5-6-10-20(19)28(21,25)26/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQDIPIBCHVVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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